

# A Technical Guide to the Systemic Bioavailability of Inhaled Mometasone Furoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mometasone  
Cat. No.: B142194

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Mometasone** furoate (MF) is a potent synthetic glucocorticoid utilized for its anti-inflammatory properties in the long-term management of persistent asthma.[1][2] Administered via oral inhalation, its therapeutic efficacy is maximized by high local lung deposition, while minimizing systemic exposure is critical for a favorable safety profile. This document provides a comprehensive technical overview of the systemic bioavailability of inhaled **mometasone** furoate, detailing its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented to offer a comparative perspective on its systemic absorption following administration via different inhalation devices.

## Pharmacokinetic Profile

The systemic bioavailability of inhaled **mometasone** furoate is exceptionally low. Following oral inhalation, a significant portion of the dose is swallowed, while the fraction deposited in the lungs is available for local action and potential systemic absorption.

## Absorption and Bioavailability

Studies have consistently demonstrated that the absolute systemic bioavailability of inhaled **mometasone** furoate is less than 1%. [1][3][4][5] In a study involving healthy subjects, following

a single inhaled 400 mcg dose from a dry-powder inhaler (DPI), plasma concentrations for most subjects were near or below the lower limit of quantitation (50 pg/mL).[1][3] This low bioavailability is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver for the swallowed portion of the drug.[5]

However, it is important to note that some analyses have questioned the <1% bioavailability figure, suggesting that it may be an underestimation resulting from insufficient analytical sensitivity in early studies.[6][7][8] More sensitive assays and different delivery devices can yield different pharmacokinetic outcomes. For instance, systemic exposure (AUC) of MF delivered via the Breezhaler® (BH) device was found to be 1.8 to 1.9-fold higher than when delivered via the Twisthaler® (TH) device.[9]

The pathway of inhaled **mometasone** furoate from administration to elimination is depicted below.



[Click to download full resolution via product page](#)

**Caption:** Pharmacokinetic pathway of inhaled **mometasone** furoate.

## Distribution

Once in systemic circulation, **mometasone** furoate is subject to distribution throughout the body. Specific details on its volume of distribution following inhalation are limited due to low plasma concentrations.

## Metabolism

**Mometasone** furoate undergoes extensive hepatic metabolism.<sup>[4][5]</sup> In-vitro studies have confirmed that the Cytochrome P450 3A4 (CYP3A4) isoenzyme is primarily responsible for its metabolism.<sup>[1]</sup> Despite extensive metabolism, no major metabolites have been identified in plasma.<sup>[1][5]</sup> Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can lead to increased plasma concentrations of **mometasone**.<sup>[1]</sup>

## Excretion

Following administration of a radiolabeled inhaled dose, radioactivity was primarily excreted in the feces (a mean of 74%), with a smaller fraction appearing in the urine (a mean of 8%).<sup>[1]</sup> The fecal excretion consists of both metabolites and a significant amount of unchanged drug that was swallowed and not absorbed.<sup>[3][5]</sup> The terminal half-life following intravenous administration is approximately 4.5 to 5 hours.<sup>[3][4][5]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from various clinical studies. These studies highlight differences based on the inhaler device, patient population, and dosing regimen.

Table 1: Pharmacokinetic Parameters of Inhaled **Mometasone** Furoate in Healthy Subjects

| Study Reference | Inhaler Type | Dose (mcg)   | N  | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h)         |
|-----------------|--------------|--------------|----|--------------|---------------|------------------|
| FDA[1]          | MDI (MF/F*)  | 800 (BID)    | -  | 227          | 2060 (0-12h)  | -                |
| B. D. Med. [3]  | DPI          | 400 (single) | 24 | <50 (LOQ)    | -             | -                |
| B. D. Med. [3]  | MDI-AP       | 400 (single) | 24 | <50 (LOQ)    | -             | -                |
| ERS Pubs[9]     | TH (DPI)     | 400 (single) | 20 | -            | -             | 3.0 (median)     |
| ERS Pubs[9]     | BH (DPI)     | 400 (single) | 20 | -            | -             | 0.375-2 (median) |

\*MF/F: **Mometasone** Furoate/Formoterol Fumarate combination inhaler. Data shown for MF component. \*LOQ: Limit of Quantification.

Table 2: Pharmacokinetic Parameters of Inhaled **Mometasone** Furoate in Patient Populations

| Study Reference | Population | Inhaler Type | Dose (mcg) | N  | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h)     |
|-----------------|------------|--------------|------------|----|--------------|---------------|--------------|
| FDA[1]          | Asthma     | MDI (MF/F*)  | 400 (BID)  | -  | 57           | 542 (0-12h)   | -            |
| NIH[10] [11]    | COPD       | MDI (MF/F*)  | 400 (BID)  | 14 | 45.4         | 362.3 (0-12h) | 3.0 (median) |
| NIH[10] [11]    | COPD       | DPI          | 400 (BID)  | 14 | 60.1         | 453.1 (0-12h) | 1.0 (median) |

\*MF/F: **Mometasone** Furoate/Formoterol Fumarate combination inhaler. Data shown for MF component.

## Experimental Protocols

The determination of pharmacokinetic parameters for inhaled corticosteroids requires rigorous clinical trial designs. A typical workflow for such a study is outlined below.

### Representative Study Design

Many pivotal studies utilize a randomized, open-label, crossover design.[3][9][11]

- Phase I (Screening): Subjects undergo a screening process to ensure they meet inclusion criteria, such as age, health status (healthy or with stable asthma/COPD), and specific lung function parameters (e.g., FEV1).[12][13] Exclusion criteria typically include recent use of other corticosteroids or respiratory tract infections.[13]
- Phase II (Treatment Periods): Enrolled subjects are randomized to a sequence of treatments. For instance, in a three-way crossover study, a subject might receive a single dose of MF via DPI, MDI, and an intravenous (IV) infusion in separate, sequential periods, with a washout phase between each.[3][11]
- Phase III (Pharmacokinetic Sampling): Following drug administration, serial venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60 minutes, and 2, 3, 4, 6, 8, 12 hours post-dose).[14]
- Phase IV (Bioanalysis): Plasma is separated from the blood samples by centrifugation. The concentration of **mometasone** furoate in the plasma is then determined using a validated, highly sensitive analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15] The lower limit of quantification (LLOQ) for these assays is critical and often in the range of 15-50 pg/mL.[3][14]
- Phase V (Data Analysis): The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using noncompartmental analysis software (e.g., WinNonlin®).[10][14]



[Click to download full resolution via product page](#)

**Caption:** A typical experimental workflow for an inhaled PK study.

## Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of **mometasone** furoate are mediated through its interaction with the glucocorticoid receptor (GR).[16][17]

- Ligand Binding: As a lipophilic molecule, MF crosses the cell membrane and binds to the GR located in the cytoplasm.[16][17] The inactive GR is part of a complex with chaperone proteins like heat shock protein 90 (HSP90).[18]
- Receptor Activation & Translocation: Upon binding MF, the GR undergoes a conformational change, dissociates from the chaperone complex, and the activated MF-GR complex translocates into the nucleus.[16][17][18]
- Gene Regulation: Inside the nucleus, the MF-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[16][17][18]
  - Transactivation: Binding to GREs upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1, GILZ (glucocorticoid-induced leucine zipper), and MKP-1 (mitogen-activated protein kinase phosphatase-1).[16][17] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[16]
  - Transrepression: The activated GR monomer can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism downregulates the expression of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-5), chemokines, and adhesion molecules.[16][19]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fda.gov \[fda.gov\]](#)
- 2. [Inhaled mometasone furoate: a review of its use in adults and adolescents with persistent asthma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. [Bioavailability and metabolism of mometasone furoate following administration by metered-dose and dry-powder inhalers in healthy human volunteers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 4. [drugs.com \[drugs.com\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- 6. [Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 7. [researchgate.net \[researchgate.net\]](#)
- 8. [publications.ersnet.org \[publications.ersnet.org\]](#)
- 9. [publications.ersnet.org \[publications.ersnet.org\]](#)
- 10. [Comparison of the systemic bioavailability of mometasone furoate after oral inhalation from a mometasone furoate/formoterol fumarate metered-dose inhaler versus a mometasone furoate dry-powder inhaler in patients with chronic obstructive pulmonary disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 11. [dovepress.com \[dovepress.com\]](#)
- 12. [A randomized, open-label, pragmatic study to assess reliever-triggered inhaled corticosteroid in African American/Black and Hispanic/Latinx adults with asthma: Design and methods of the PREPARE trial - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 13. [ClinicalTrials.gov \[clinicaltrials.gov\]](#)
- 14. [Plasma concentrations of inhaled corticosteroids in relation to airflow obstruction in asthma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 15. [researchgate.net \[researchgate.net\]](#)
- 16. [What is the mechanism of Mometasone Furoate? \[synapse.patsnap.com\]](#)
- 17. [researchgate.net \[researchgate.net\]](#)
- 18. [Molecular mechanisms of glucocorticoids action: implications for treatment of rhinosinusitis and nasal polypsis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 19. Review of the molecular and cellular mechanisms of action of glucocorticoids for use in asthma. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to the Systemic Bioavailability of Inhaled Mometasone Furoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142194#investigating-the-systemic-bioavailability-of-inhaled-mometasone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)